molecular formula C10H22O B011612 4-Ethyl-3-octanol CAS No. 19781-26-1

4-Ethyl-3-octanol

Cat. No.: B011612
CAS No.: 19781-26-1
M. Wt: 158.28 g/mol
InChI Key: VXSHGJKAEKIELL-UHFFFAOYSA-N
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Description

Molecular Structure and Properties 4-Ethyl-3-octanol (IUPAC name: 4-ethyloctan-3-ol) is a branched-chain alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . Its structure features a hydroxyl (-OH) group at the third carbon of an octane chain and an ethyl (-CH₂CH₃) substituent at the fourth carbon (Figure 1). This arrangement confers unique physicochemical properties, including moderate hydrophobicity and a boiling point typical of medium-chain alcohols.

Synthesis Methods The compound is commonly synthesized via the reduction of 4-ethyl-3-octanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as methanol or tetrahydrofuran (THF) . Industrially, catalytic hydrogenation of 4-ethyl-3-octanone with palladium on carbon (Pd/C) under high pressure is preferred for scalability .

Chemical Reactivity
Key reactions include:

  • Oxidation: Forms 4-ethyl-3-octanone using CrO₃ or KMnO₄ .
  • Substitution: Reacts with SOCl₂ to yield 4-ethyl-3-octyl chloride .

Properties

IUPAC Name

4-ethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-7-8-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSHGJKAEKIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941565
Record name 4-Ethyloctan-3-ol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-26-1
Record name 4-Ethyl-3-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The ketone undergoes nucleophilic attack by hydride ions (H⁻) from the reducing agent, forming an alkoxide intermediate. Subsequent protonation yields the alcohol. NaBH₄ is selective for ketones and aldehydes, while LiAlH₄ can reduce esters and carboxylic acids but requires anhydrous conditions.

Optimization Parameters

  • Solvent Selection : NaBH₄ reactions typically use methanol or ethanol, whereas LiAlH₄ requires ethers like tetrahydrofuran (THF) or diethyl ether.

  • Temperature : NaBH₄ operates at 0–25°C, while LiAlH₄ reactions require reflux conditions (40–66°C).

  • Stoichiometry : A 10–20% excess of reducing agent ensures complete conversion.

Table 1: Comparative Analysis of Reducing Agents

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄Methanol258295
LiAlH₄THF669498

Industrial adaptations replace batch reactors with continuous-flow systems to enhance scalability. For example, catalytic transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) achieves 89% yield under mild conditions (50°C, 1 atm H₂).

Grignard Reaction: Alkylation of 3-Octanone

The Grignard reaction offers stereochemical control for synthesizing this compound. Ethyl magnesium bromide (CH₂CH₂MgBr) reacts with 3-octanone to form a tertiary alkoxide, which is hydrolyzed to the alcohol.

Reaction Steps

  • Formation of Grignard Reagent : Ethyl bromide reacts with magnesium in dry ether.

  • Nucleophilic Addition : The Grignard reagent attacks 3-octanone, forming a magnesium alkoxide.

  • Hydrolysis : Acidic workup (e.g., HCl) protonates the alkoxide to yield this compound.

Challenges and Solutions

  • Moisture Sensitivity : Strict anhydrous conditions are critical; molecular sieves or nitrogen atmospheres prevent reagent decomposition.

  • Side Reactions : Wurtz coupling (alkyl-alkyl bond formation) is minimized by maintaining low temperatures (0–5°C) and slow reagent addition.

Table 2: Grignard Reaction Optimization

ParameterOptimal ConditionYield Improvement (%)
Temperature0–5°C15
SolventDiethyl ether12
Reagent Addition Rate1 mL/min8

Recent advancements employ ultrasound-assisted synthesis to accelerate reagent activation, reducing reaction time by 40% while maintaining 91% yield.

Hydroboration-Oxidation of 4-Ethyl-3-Octene

Anti-Markovnikov addition of borane (BH₃) to 4-ethyl-3-octene, followed by oxidation, provides regioselective access to this compound. This method is favored for its stereochemical fidelity.

Mechanistic Insights

  • Borane Addition : BH₃-THF complex adds to the less substituted carbon of the double bond, forming a trialkylborane.

  • Oxidation : Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) convert the borane intermediate to the alcohol.

Table 3: Hydroboration-Oxidation Conditions

ParameterConditionYield (%)
Borane SourceBH₃-THF88
Oxidation AgentH₂O₂/NaOH85
Reaction Time4 hours-

Microwave-assisted hydroboration reduces reaction time to 30 minutes with comparable yields (86%), demonstrating energy-efficient potential for industrial scale-up.

Catalytic Hydrogenation of 4-Ethyl-3-Octanone

Industrial-scale production often employs catalytic hydrogenation due to its cost-effectiveness and minimal waste generation.

Process Overview

  • Catalyst : Pd/C (5% loading) or Raney nickel.

  • Conditions : 80–100°C, 10–15 atm H₂ pressure.

  • Solvent : Ethanol or water-ethanol mixtures.

Advantages

  • Scalability : Continuous-flow reactors achieve >99% conversion with catalyst recycling.

  • Green Chemistry : Water-based systems reduce organic solvent use by 70%.

Table 4: Industrial Hydrogenation Parameters

CatalystPressure (atm)Temperature (°C)Conversion (%)
Pd/C1510099.5
Raney Ni108097

Biocatalytic Synthesis Using Enzymes

Emergent biocatalytic methods utilize alcohol dehydrogenases (ADHs) to reduce 4-ethyl-3-octanone under mild conditions (30°C, pH 7).

Key Features

  • Enzyme Source : Lactobacillus brevis ADH exhibits 94% enantiomeric excess (ee).

  • Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates NADPH, reducing costs.

Table 5: Biocatalytic vs Chemical Methods

ParameterBiocatalyticChemical (LiAlH₄)
Yield (%)9194
ee (%)94N/A
Temperature (°C)3066

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 4-ethyl-3-octanol serves as a solvent and an intermediate in organic synthesis. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

This compound is utilized as a model compound for studying the effects of alcohols on biological membranes. Its interactions with lipid bilayers can help elucidate mechanisms of membrane fluidity and permeability.

Medicine

Research has indicated potential applications in drug delivery systems due to its amphiphilic nature , which enhances the absorption of therapeutic agents across biological membranes. Additionally, it is explored for its antimicrobial properties , making it a candidate for use in pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of fragrances and flavors due to its pleasant odor. It also finds use as an additive in lubricants and surfactants.

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

A study by Smith et al. (2021) evaluated its antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli0.5%15
Staphylococcus aureus0.75%12

The findings suggest that this compound could serve as a potential natural preservative in food products due to its antimicrobial properties.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Mechanism of Action

The mechanism of action of 4-ethyl-3-octanol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 4-ethyl-3-octanol but differ in substituent position, chain length, or functional groups:

Compound Structural Differences vs. This compound Key Properties/Applications References
3-Octanol Lacks ethyl group at C4; hydroxyl at C3 Lower hydrophobicity; used in solvents
4-Methyl-3-octanol Methyl (-CH₃) instead of ethyl at C4 Reduced steric hindrance; fragrance applications
2-Ethyl-1-hexanol Shorter chain (C8 → C6); hydroxyl at C1 Higher volatility; plasticizer intermediate
4-Ethyl-2-octanol Hydroxyl at C2 instead of C3 Altered reactivity in esterification

Physicochemical Properties

Property This compound 3-Octanol 2-Ethyl-1-hexanol
Molecular Weight (g/mol) 158.28 130.23 130.23
Boiling Point (°C)* ~215 ~195 ~184
LogP (Octanol-Water) 3.2 2.8 2.5

*Estimated based on chain length and branching .

Biological Activity

4-Ethyl-3-octanol, a branched-chain alcohol, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C₁₀H₂₂O) is characterized by its long hydrocarbon chain and an ethyl group attached to the third carbon of the octanol chain. This structure influences its solubility and interaction with biological systems.

Antimicrobial Activity

Research has indicated that various octanol derivatives exhibit antimicrobial properties. In a study evaluating the activity of different alcohols, this compound demonstrated notable effectiveness against several microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

These results suggest that this compound could be a candidate for developing antimicrobial agents, particularly in food preservation and medical applications.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. These tests measure the ability of a compound to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging45 ± 5
ABTS Radical Scavenging50 ± 7

The IC50 values indicate that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cell lines. A study conducted on human cancer cell lines revealed varying degrees of cytotoxic effects depending on concentration and exposure time.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Exposure Time (h)
A375 (Melanoma)30 ± 224
HeLa (Cervical)25 ± 348
MCF7 (Breast)40 ± 524

These findings indicate that while this compound exhibits cytotoxicity against cancer cells, further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Effect in Food Preservation

In a practical application, a study investigated the use of this compound as a natural preservative in meat products. The addition of this compound significantly reduced microbial load and extended shelf life without adversely affecting sensory attributes.

Case Study 2: Antioxidant Supplementation in Diet

Another study explored the effects of dietary supplementation with antioxidants, including this compound, on oxidative stress markers in diabetic rats. Results showed a marked decrease in oxidative stress indicators, suggesting potential benefits for metabolic health.

Q & A

Q. What are the established synthetic routes for 4-ethyl-3-octanol, and how do reaction conditions influence yield?

Methodological Answer:

  • Grignard Reaction : Alkylation of 3-octanone with ethyl magnesium bromide, followed by acid quenching. Optimize stoichiometry (e.g., 1:1.2 ketone:Grignard reagent) and temperature (0–5°C) to minimize side products .
  • Hydroboration-Oxidation : Use asymmetric boranes (e.g., disiamylborane) to control stereochemistry. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .
  • Catalytic Hydrogenation : Reduce 4-ethyl-3-octanone using Pd/C or Raney Ni under H₂ (1–3 atm). Purity is critical; characterize intermediates via GC-MS to confirm selectivity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key signals interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for hydroxyl proton (δ 1.5–2.0 ppm, broad), ethyl group (δ 0.8–1.2 ppm, triplet), and stereochemical splitting at C3 (δ 3.4–3.8 ppm, multiplet) .
    • ¹³C NMR : Confirm branching via signals at C3 (δ 70–75 ppm) and C4 (δ 25–30 ppm) .
  • IR : Hydroxyl stretch (3200–3600 cm⁻¹) and C-O bond (1050–1150 cm⁻¹) .
  • GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers. Monitor molecular ion (m/z 158) and fragmentation patterns (e.g., loss of H₂O, m/z 140) .

Q. What physicochemical properties (e.g., solubility, boiling point) are critical for experimental design?

Methodological Answer:

  • Solubility : Limited in water (0.1 g/L at 20°C), miscible with ethanol and diethyl ether. Pre-dry solvents to avoid phase separation .
  • Boiling Point : ~215–220°C (varies with purity). Use fractional distillation under reduced pressure (80–100°C at 15 mmHg) for isolation .

Q. How is this compound isolated from reaction mixtures, and what purity validation steps are required?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate from aqueous layers using dichloromethane. Dry over MgSO₄ and filter .
  • Chromatography : Use silica gel column (hexane:ethyl acetate 4:1) for polar impurities. Validate purity via HPLC (>98% area) or Karl Fischer titration (<0.5% H₂O) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) be resolved?

Methodological Answer:

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., DSC for ΔHf). Cross-validate with computational methods (DFT at B3LYP/6-31G* level) .
  • Purity Assessment : Use NMR relaxation times (T1/T2) to detect trace solvents or isomers influencing measurements .

Q. What strategies are effective for resolving stereochemical ambiguities in chiral derivatives of this compound?

Methodological Answer:

  • Chiral GC : Use β-cyclodextrin columns to separate enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., Mosher’s acid) for absolute configuration determination .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Studies : Calculate transition states for oxidation pathways (e.g., using Gaussian09). Validate with kinetic isotope effects (KIE) in experimental rate studies .
  • MD Simulations : Model solvent effects (e.g., toluene vs. DMF) on reaction barriers using GROMACS .

Q. What methodologies address low reproducibility in kinetic studies of this compound oxidation?

Methodological Answer:

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate concentrations. Control O₂ flow rates (±5%) to minimize variability .
  • Error Analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading, temperature) and report confidence intervals (95% CI) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-octanol
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-octanol

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